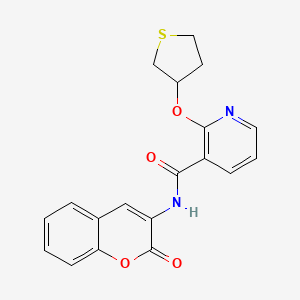

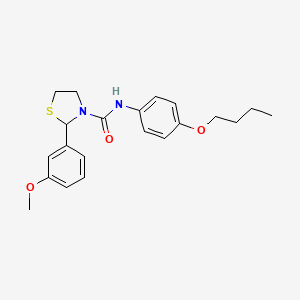

![molecular formula C19H22F3N5OS B2413487 2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-64-1](/img/structure/B2413487.png)

2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm .Physical And Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Antimicrobial Activity

Research on various derivatives of thiazolo[3,2-b][1,2,4]triazoles and related compounds demonstrates significant antimicrobial properties. For instance, compounds synthesized via microwave-assisted methods containing thiazole and triazole nuclei have shown good to moderate antimicrobial activity against various microorganisms. Similarly, thiazolidinone derivatives, including those with piperazine substructures, exhibit notable antimicrobial effects against a range of bacterial and fungal strains (Basoğlu et al., 2013) (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory and Antioxidant Properties

Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their anti-inflammatory and antioxidant capabilities. Certain compounds have demonstrated effectiveness in reducing inflammation and combating oxidative stress induced by factors such as ethanol, showing potential for the treatment of conditions associated with oxidative damage (Tozkoparan et al., 1999; Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Activity

Derivatives featuring benzothiazole and thiazolo[3,2-b][1,2,4]triazoles linked with various moieties, including piperazine, have shown remarkable anticancer activities. These compounds inhibit key signaling pathways and enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development (El-Damasy et al., 2016).

Antituberculosis and Antifungal Effects

Research has also highlighted the efficacy of thiazole and triazole derivatives in combating tuberculosis and fungal infections. Compounds with specific substitutions on the thiazole ring have demonstrated potent activity against Mycobacterium tuberculosis, offering new avenues for treating this challenging infectious disease (Shinde et al., 2019).

Mécanisme D'action

While the exact mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

2-ethyl-5-[(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5OS/c1-3-14-23-18-27(24-14)17(28)16(29-18)15(26-9-7-25(2)8-10-26)12-5-4-6-13(11-12)19(20,21)22/h4-6,11,15,28H,3,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOJWVKOXHZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)

![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)

![1-[1-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2413409.png)

![3-(Chlorodifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413420.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)